Tacedinaline hydrochloride, also known as CI994, is a selective inhibitor of class I histone deacetylases (HDACs). It has garnered attention for its potential applications in cancer therapy due to its ability to modulate gene expression by altering histone acetylation levels. Tacedinaline has been studied for its efficacy against various malignancies and is noted for its relatively low toxicity compared to other chemotherapeutic agents.
Tacedinaline was initially developed as a part of a series of compounds aimed at inhibiting HDACs, which play a crucial role in the regulation of gene expression. The compound was identified through structure-activity relationship studies that explored various chemical modifications to enhance HDAC inhibitory activity and selectivity.
Tacedinaline falls under the category of small molecule inhibitors specifically targeting histone deacetylases. It is classified as a type I HDAC inhibitor, which primarily affects HDAC1 and HDAC2, with reported IC50 values of 0.9 μM for both enzymes, indicating its potency in inhibiting these targets .
The synthesis of tacedinaline hydrochloride typically involves several key steps that include the formation of the core structure followed by functional group modifications. The most common synthetic route utilizes the reaction between 2-aminobenzamide derivatives and acetic anhydride or acetyl chloride to introduce the acetamide group.
Tacedinaline hydrochloride has a complex molecular structure characterized by a benzamide core with an acetamide substituent. Its molecular formula is CHClNO, and it possesses a molecular weight of approximately 215.7 g/mol.
The compound's structure can be represented as follows:
Tacedinaline undergoes various chemical reactions typical of amides and aromatic compounds, including hydrolysis, acylation, and potential electrophilic substitutions on the aromatic ring.
The primary mechanism by which tacedinaline exerts its effects is through the inhibition of histone deacetylases. By binding to the active site of these enzymes, tacedinaline prevents the removal of acetyl groups from histones, leading to an increase in histone acetylation levels.
This alteration in acetylation status results in:
Tacedinaline has been investigated primarily for its potential use in cancer therapy due to its ability to inhibit histone deacetylases effectively. Its applications include:
Tacedinaline hydrochloride (CI-994) demonstrates highly selective inhibition for Class I histone deacetylase enzymes, particularly Histone Deacetylase 1, Histone Deacetylase 2, and Histone Deacetylase 3. Biochemical profiling reveals half-maximal inhibitory concentration (IC₅₀) values of 0.9 μM for both Histone Deacetylase 1 and Histone Deacetylase 2, and 1.2 μM for Histone Deacetylase 3, while exhibiting minimal activity against Histone Deacetylase 8 (IC₅₀ >20 μM) [5] [6]. This selectivity is functionally significant, as Class I histone deacetylases are overexpressed in multiple malignancies and govern core oncogenic pathways. In MYC-amplified medulloblastoma models, Tacedinaline’s selective inhibition induces tumor-specific apoptosis without affecting non-MYC-driven tumors or normal neural cells [1]. The compound’s isoform specificity arises from its benzamide-based zinc-binding group, which preferentially accommodates the narrower catalytic tunnels of Histone Deacetylase 1/2/3 compared to Class II isoforms [3].
Table 1: Isoform-Selectivity Profile of Tacedinaline Hydrochloride
Histone Deacetylase Isoform | Class | IC₅₀ (μM) | Biological Consequence |
---|---|---|---|
Histone Deacetylase 1 | I | 0.9 | Cell cycle arrest, p21 activation |
Histone Deacetylase 2 | I | 0.9 | Apoptosis induction |
Histone Deacetylase 3 | I | 1.2 | MYC oncoprotein destabilization |
Histone Deacetylase 8 | I | >20 | No significant inhibition |
The molecular mechanism of Tacedinaline hinges on three-dimensional complementarity with the histone deacetylase catalytic core. Its acetylaminophenylbenzamide scaffold positions the carbonyl oxygen to coordinate the zinc ion at the base of the active site, while the benzamide ring forms π-π stacking with Histone Deacetylase 1’s Phe150 and Phe205 residues [6] [9]. This interaction obstructs substrate access, preventing lysine deacetylation. Kinetic analyses indicate slow dissociation rates (residence time >120 minutes), suggesting prolonged target engagement even after plasma clearance [3]. Mutagenesis studies reveal that Histone Deacetylase 2’s Asp181 residue hydrogen-bonds with the compound’s aniline nitrogen, explaining its submicromolar potency against Histone Deacetylase 1/2 dimers commonly overexpressed in cancers [9]. Unlike hydroxamate-based pan-inhibitors (e.g., Vorinostat), Tacedinaline’s benzamide group avoids chelating non-catalytic zinc atoms, reducing off-target effects [3].
Table 2: Key Molecular Interactions Governing Tacedinaline-Histone Deacetylase Binding
Structural Element | Interacting Residue | Interaction Type | Functional Impact |
---|---|---|---|
Carbonyl group | Zinc ion | Coordination bond | Blocks catalytic machinery |
Benzamide ring | Phe150/Phe205 (HDAC1) | π-π stacking | Anchors inhibitor in tunnel |
Aniline nitrogen | Asp181 (HDAC2) | Hydrogen bonding | Stabilizes complex |
Acetamide moiety | His131 (HDAC1) | Van der Waals interaction | Enhances isoform specificity |
Beyond direct epigenetic modulation, Tacedinaline activates the Nuclear Factor Kappa B pathway through RelA/p65 subunit hyperacetylation. Histone deacetylase inhibition prevents RelA deacetylation at Lys310, enabling its nuclear translocation and transcriptional activity [1] [9]. RNA sequencing of MYC-driven medulloblastoma cells treated with Tacedinaline shows >4-fold upregulation of Nuclear Factor Kappa B target genes, including Transglutaminase 2 (TGM2), Tumor Necrosis Factor Alpha, and Interleukin 6 [1]. This cascade establishes a pro-inflammatory tumor microenvironment characterized by:
This immunogenic shift counteracts the immunosuppressive milieu of aggressive tumors like medulloblastoma, converting "cold" tumors into "hot" niches amenable to immune attack [1] [9].
Table 3: Pro-Inflammatory Mediators Induced by Tacedinaline via Nuclear Factor Kappa B
Mediator | Fold Change | Biological Function | Downstream Effect |
---|---|---|---|
Transglutaminase 2 | 8.3 | Extracellular matrix remodeling | Macrophage infiltration |
Interferon Gamma | 5.7 | Major Histocompatibility Complex I upregulation | Antigen presentation |
C-X-C Motif Chemokine Ligand 9/C-X-C Motif Chemokine Ligand 10 | 6.1 | Lymphocyte chemotaxis | Cytotoxic T-cell recruitment |
Interleukin 6 | 3.9 | Acute phase response | Inflammation amplification |
Tacedinaline’s most therapeutically significant action is its priming of tumor cells for immune recognition. By inhibiting Histone Deacetylase 1/2, it triggers ectoplasmic translocation of calreticulin—an "eat-me" signal—in >80% of treated medulloblastoma cells within 24 hours [1] [4]. Calreticulin binds Low-Density Lipoprotein Receptor-Related Protein on macrophages, initiating phagocytosis. Crucially, Tacedinaline concurrently downregulates Cluster of Differentiation 47 ("don’t eat-me" signal) by 60%, shifting the phagocytic balance [1]. When combined with anti-Cluster of Differentiation 47 monoclonal antibodies, Tacedinaline:
Calreticulin exposure precedes phosphatidylserine externalization in apoptosis, indicating its role as an early immunogenic determinant [4]. This mechanistic synergy provides a rational basis for combining histone deacetylase inhibitors with phagocytosis checkpoint inhibitors.
Table 4: Efferocytosis Markers Modulated by Tacedinaline
Efferocytosis Signal | Change | Receptor | Functional Consequence |
---|---|---|---|
Calreticulin ("eat-me") | ↑ 3.8-fold | Low-Density Lipoprotein Receptor-Related Protein | Phagocytosis initiation |
Cluster of Differentiation 47 ("don’t eat-me") | ↓ 60% | Signal Regulatory Protein Alpha | Blockade removal |
Phosphatidylserine | Unchanged (early phase) | T-cell immunoglobulin and mucin domain-containing protein 4 | Secondary clearance signal |
Adenosine triphosphate | ↑ 2.1-fold | P2Y purinoceptor 2 | Macrophage chemotaxis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7